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molecular formula C9H10Cl3NO B8667098 1-Chloro-3-(2,4-dichloroanilino)propan-2-ol CAS No. 76361-17-6

1-Chloro-3-(2,4-dichloroanilino)propan-2-ol

Cat. No. B8667098
M. Wt: 254.5 g/mol
InChI Key: MYUZVLFJYQPSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04215220

Procedure details

324.0 Grams (2.0 mol) of 2,4-dichloroaniline, 400 ml absolute ethanol, 185.1 g (2.0 mol) of epichlorohydrin and 3 g of conc. hydrochloric acid are added together in this sequence with stirring and then allowed to stand for 12 days. The solution is thereafter concentrated in vacuum to a brown oily residue which is distilled in high vacuum. The main fraction, which boils between 130° C. and 153° C./0.01 Torr, is collected and redistilled, yielding 209 g of N-(3-chloro-2-hydroxypropyl)-2,4-dichloroaniline as a clear liquid, boiling at 142°-145° C./0.01 Torr.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
185.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11].Cl>C(O)C>[Cl:11][CH2:10][CH:12]([OH:14])[CH2:13][NH:4][C:3]1[CH:5]=[CH:6][C:7]([Cl:9])=[CH:8][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
185.1 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
3 g
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is thereafter concentrated in vacuum to a brown oily residue which
DISTILLATION
Type
DISTILLATION
Details
is distilled in high vacuum
CUSTOM
Type
CUSTOM
Details
boils between 130° C. and 153° C.
CUSTOM
Type
CUSTOM
Details
is collected
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Details
Reaction Time
12 d
Name
Type
product
Smiles
ClCC(CNC1=C(C=C(C=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 209 g
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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